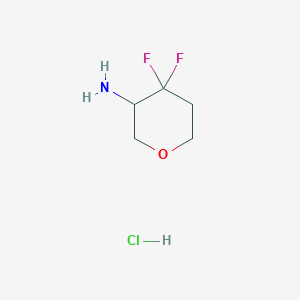

4,4-Ifluoro-etrahydropyran-3-lamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Review on the Metallation of π-Deficient Heteroaromatic Compounds

This research provides insights into the metallation of π-deficient heterocyclic compounds, including the study of 3-fluoropyridine metallation regioselectivity. The study highlights the chemoselective lithiation of 3-fluorophyridine at low temperatures and explores various parameters affecting the reaction. It also discusses the theoretical aspects of 3-fluoropyridine lithiation, proposing a chelation model between butyllithium and 3-fluoropyridine that significantly modifies the heterocycle's reactivity. This research contributes to the understanding of the metallation process and its implications in chemical synthesis (Marsais & Quéguiner, 1983).

Fluorinated Liquid Crystals--Properties and Applications

This review emphasizes the importance of fluorinated liquid crystals and their unique properties influenced by the fluoro substituent. It discusses how the incorporation of fluoro substituents into various types of liquid crystals affects their melting points, mesophase morphology, and transition temperatures. The review critically evaluates the impact of the fluoro substituent's size and polarity on the physical properties of liquid crystals, paving the way for tailored applications in commercial liquid crystal display technologies (Hird, 2007).

Biological Activity and Synthetic Methodologies for the Preparation of Fluoroquinolones

This review presents various synthetic methodologies for preparing fluoroquinolones and discusses their biological properties. Fluoroquinolones, based on nalidixic acid, exhibit a broad spectrum of activity against different bacterial organisms. The review highlights the significance of fluoroquinolones as potent antibacterial agents and delves into their synthetic routes and applications in treating bacterial infections (da Silva et al., 2003).

Performance of 18F-FET Versus 18F-FDG-PET for Diagnosis and Grading of Brain Tumors

This systematic review and meta-analysis compares the diagnostic performance of 18F-fluoro-ethyl-l-tyrosine (FET) and 18F-fluoro-deoxy-glucose (FDG) positron emission tomography (PET) in assessing brain tumors. The research provides a detailed analysis of the sensitivity, specificity, and overall diagnostic performance of FET-PET and FDG-PET. It concludes that FET-PET demonstrates superior performance in diagnosing brain tumors compared to FDG-PET, offering valuable insights for clinical applications (Dunet et al., 2016).

Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer

This comprehensive review provides an extensive overview of the homopolymerization of tetrafluoroethylene (TFE), detailing the process and the resulting chemical and physical properties. It addresses the synthesis methods of the homopolymer, its physicochemical properties, and its applications in various industries. The review is particularly useful for companies and commercial entities looking to enter the fluoropolymer market, offering insights into the production, properties, and applications of PTFE (Puts et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

4,4-difluorooxan-3-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO.ClH/c6-5(7)1-2-9-3-4(5)8;/h4H,1-3,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMVQIGMNHLZNCN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Ifluoro-etrahydropyran-3-lamine hydrochloride | |

CAS RN |

1418199-66-2 |

Source

|

| Record name | 4,4-difluorooxan-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-[(4-Fluorophenyl)methyl]pyrazol-4-yl]prop-2-enamide](/img/structure/B2426454.png)

![3,3-Dimethyl-1-[2-(1,3-thiazol-5-yl)acetyl]piperidine-2-carbonitrile](/img/structure/B2426456.png)

![2-[4-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3,5-triazin-2-yl]acetic acid](/img/structure/B2426457.png)

![tert-butyl N-{2-[2-(methylamino)ethoxy]ethyl}carbamate](/img/structure/B2426461.png)

![2-(6-oxopyridazin-1(6H)-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2426462.png)

![8-(3-chloro-4-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2426469.png)

![N-(4-ethylphenyl)-2-[(4-oxo-3-phenyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2426472.png)

![N-(3,4-dimethoxyphenyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2426473.png)

![[5-Methyl-4-(2-nitrophenyl)sulfanyl-2-phenylpyrazol-3-yl] 2,4-dimethoxybenzoate](/img/structure/B2426477.png)